molecular formula C13H19NO2 B14838432 5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine

5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine

Cat. No.: B14838432
M. Wt: 221.29 g/mol
InChI Key: MEKMTRDMQIYFGK-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is an organic compound with the molecular formula C13H19NO It is a pyridine derivative characterized by the presence of cyclopropoxy, ethyl, and isopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylpyridine and isopropyl bromide.

    Cyclopropanation: The cyclopropanation of 2-ethylpyridine is achieved using cyclopropyl bromide in the presence of a strong base like sodium hydride.

    Isopropoxylation: The isopropoxylation step involves the reaction of the cyclopropylated intermediate with isopropyl alcohol in the presence of a suitable catalyst, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.

    Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous feeding of reactants and removal of products, thus improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the cyclopropoxy or isopropoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine compounds with various functional groups.

Scientific Research Applications

5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    Gene Expression: Influencing gene expression and protein synthesis, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-2-ethyl-5-isopropoxypyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.

    5-Cyclopropoxy-2-ethyl-4-isopropylpyridine: A compound with a similar structure but different substituents.

Uniqueness

5-Cyclopropoxy-2-ethyl-4-isopropoxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethyl-4-propan-2-yloxypyridine

InChI

InChI=1S/C13H19NO2/c1-4-10-7-12(15-9(2)3)13(8-14-10)16-11-5-6-11/h7-9,11H,4-6H2,1-3H3

InChI Key

MEKMTRDMQIYFGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)OC2CC2)OC(C)C

Origin of Product

United States

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